molecular formula C12H8N2OS B2463779 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 198780-60-8

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2463779
CAS RN: 198780-60-8
M. Wt: 228.27
InChI Key: LQEGQLIUHNPMMF-UHFFFAOYSA-N
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Description

The compound “5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol” is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .


Synthesis Analysis

The synthesis of naphthalene derivatives, including “this compound”, often involves multicomponent reactions . For instance, a study described the synthesis of a similar compound, “3-(5-Naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine (NOP)”, using weight-loss technique and electrochemical analysis .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be determined using techniques such as X-ray crystallography and DFT B3LYP/6-311G (d,p) method . These methods provide detailed information about the geometric parameters of the compound, which are in good agreement with the experimental data .


Chemical Reactions Analysis

Naphthalenes, including “this compound”, are produced by distillation and fractionation of petroleum or coal tar . They have interesting structures and a variety of biological properties, making them of great interest as potent lead compounds for medicinal chemistry researches .

Scientific Research Applications

Anticancer Properties

5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol has been studied for its potential in cancer treatment. In a study by Salahuddin et al. (2014), derivatives of 1,3,4-oxadiazole, including those with naphthalen-2-yl substituents, were synthesized and evaluated for their anticancer activity. These compounds displayed moderate activity against breast cancer cell lines in vitro, suggesting their potential as anticancer agents Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014.

Antiviral Activities

Research by El‐Sayed et al. (2010) demonstrated that certain 1,3,4-oxadiazole derivatives, including those with a naphthalen-1-yloxy substituent, exhibited antiviral activities. These compounds were synthesized and tested for their effectiveness against HCV and HIV viruses, showing varying degrees of inhibitory actions El‐Sayed, El-Essawy, Ali, Nasr, Abdalla, & Abdel-Rahman, 2010.

Antibacterial Properties

Kumar et al. (2021) investigated the antibacterial potential of novel Mannich bases derived from 5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole-2-thiones. These compounds exhibited strong antibacterial activity against various Gram-positive and Gram-negative bacterial strains, suggesting their utility in developing new antibacterial agents Kumar, Rajnish Kumar, Salahuddin, & Mazumder, 2021.

Corrosion Inhibition

A study by Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol, for mild steel in sulfuric acid. Their research demonstrated that these compounds effectively inhibited corrosion, indicating their potential application in material preservation Ammal, Prajila, & Joseph, 2018.

Mechanism of Action

While the specific mechanism of action for “5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol” is not mentioned in the search results, a similar compound, dasabuvir, is known to act as a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase . This suggests that “this compound” might also interact with biological targets in a similar manner.

Future Directions

A study found that a naphthalene derivative, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), showed promising binding with acetylcholinesterase enzyme (AChE), suggesting potential for use in Alzheimer’s disease treatment . This indicates that “5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol” and other naphthalene derivatives could be explored further for their potential therapeutic applications.

properties

IUPAC Name

5-naphthalen-2-yl-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEGQLIUHNPMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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